molecular formula C17H36OS2Sn B14144608 Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane CAS No. 89154-71-2

Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane

Cat. No.: B14144608
CAS No.: 89154-71-2
M. Wt: 439.3 g/mol
InChI Key: JMWCWADGUFJHQT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tin (Sn) bonded to organic groups, making it a versatile reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane typically involves the reaction of tributylstannane with 2-methylpropoxycarbonothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane has found applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds and in radical reactions.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form covalent bonds with sulfur-containing biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pathways involved include the formation of reactive intermediates that can interact with nucleophiles in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.

    Tributyl(vinyl)tin: Used in palladium-catalyzed cross-coupling reactions.

    Tributyl(propynyl)stannane: Employed in organic synthesis for the formation of carbon-carbon bonds[][8].

Uniqueness

Its ability to participate in a wide range of chemical reactions makes it a valuable tool in research and industrial applications .

Properties

CAS No.

89154-71-2

Molecular Formula

C17H36OS2Sn

Molecular Weight

439.3 g/mol

IUPAC Name

O-(2-methylpropyl) tributylstannylsulfanylmethanethioate

InChI

InChI=1S/C5H10OS2.3C4H9.Sn/c1-4(2)3-6-5(7)8;3*1-3-4-2;/h4H,3H2,1-2H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

JMWCWADGUFJHQT-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SC(=S)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.